N-(3-chloro-2-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-15-19(22)7-5-8-20(15)23-21(25)14-16-6-3-4-13-24(16)29(26,27)18-11-9-17(28-2)10-12-18/h5,7-12,16H,3-4,6,13-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIPVGZCFGEMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, a compound with the molecular formula CHClNOS, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, enzyme inhibition, and other pharmacological effects based on various studies.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 415.9 g/mol |
| CAS Number | 1796970-24-5 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of related compounds that share structural similarities with this compound. For instance, derivatives exhibiting potent activity against various pathogens were evaluated through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.
Key Findings:
- A study reported that certain derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial properties .
- The compound demonstrated synergistic effects when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant bacterial strains .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. In particular, its interaction with acetylcholinesterase (AChE) has been studied due to the relevance of AChE inhibitors in treating neurodegenerative diseases.
Research Insights:
- Compounds similar to this compound exhibited strong inhibitory effects on AChE, which is crucial for developing treatments for Alzheimer's disease .
- Additionally, enzyme inhibition studies indicated that these compounds could effectively inhibit urease, further expanding their therapeutic potential .
Case Studies
- Antibacterial Screening : A series of synthesized compounds were tested for antibacterial activity against Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity, with several compounds demonstrating significant bactericidal effects .
- Docking Studies : Molecular docking studies have elucidated the binding interactions of these compounds with target enzymes and receptors, providing insights into their mechanism of action at a molecular level .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(3-chloro-2-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is with a molecular weight of approximately 437.0 g/mol. The compound features a piperidine ring, which is often associated with various pharmacological activities, making it a valuable scaffold in drug design.
Anti-inflammatory Properties
Research indicates that compounds containing piperidine rings can exhibit significant anti-inflammatory effects. For instance, studies have shown that certain derivatives of piperidine, including those similar to the compound , inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Anticancer Activity
This compound may also possess anticancer properties. The structure's ability to modulate biological pathways involved in cancer cell proliferation and survival has been a focus of research. For example, Mannich bases derived from similar structures have shown cytotoxic effects against various cancer cell lines, indicating that this compound could lead to the development of novel anticancer agents .
Case Study 1: Anti-inflammatory Activity
A study published in ACS Omega explored various compounds similar to this compound for their anti-inflammatory properties. The results indicated that these compounds significantly reduced inflammation markers in vitro and in vivo models, suggesting their potential as therapeutic agents for inflammatory diseases .
Case Study 2: Anticancer Screening
Another research article highlighted the anticancer potential of Mannich bases derived from piperidine structures. The study reported that certain derivatives exhibited IC50 values lower than standard chemotherapeutics against human cancer cell lines, demonstrating promising efficacy and lower toxicity profiles compared to existing drugs .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs, as identified in the literature, highlight key trends in substituent effects on physicochemical properties and bioactivity. Below is a detailed analysis:
Structural and Functional Group Comparisons
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38)
- Structural Similarities : Sulfonyl group attached to a nitrogen heterocycle (pyrrolidinylquinazoline vs. piperidine in the target compound).
- Key Differences : The target compound’s 3-chloro-2-methylphenyl group replaces the 4-methoxyphenyl on the acetamide nitrogen.
- Bioactivity : Compound 38 demonstrated potent anticancer activity (MTT assay) against HCT-116, MCF-7, and PC-3 cell lines, suggesting that sulfonyl-heterocycle acetamides are promising scaffolds.
N-(((4-Methoxyphenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6b) Structural Similarities: 4-Methoxyphenyl sulfonyl group. Key Differences: The sulfonyl group in 6b is attached to a methyl group instead of a piperidine ring. Physicochemical Data: Melting point = 112–113°C.
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)
- Structural Similarities : Chloro-substituted aryl group (3-chlorophenyl vs. 3-chloro-2-methylphenyl).
- Key Differences : The benzofuran-oxadiazole-thioether moiety replaces the sulfonyl-piperidine group.
- Bioactivity : Antimicrobial activity against bacterial and fungal strains, indicating chloroaryl acetamides may have broad-spectrum applications.
N-Substituted 2-(5-(1-(Phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide
- Structural Similarities : Sulfonyl-piperidine core.
- Key Differences : Oxadiazole-thioether substituent instead of a direct acetamide linkage.
- Bioactivity : Demonstrated antibacterial activity, highlighting the role of sulfonyl-piperidine in enhancing membrane permeability.
Data Table: Comparative Analysis of Analogous Compounds
Key Observations
- Chloroaryl Groups : The 3-chloro-2-methylphenyl group in the target compound may enhance lipophilicity and target binding compared to simpler chloro- or methoxy-substituted analogs .
- Sulfonyl-Piperidine Motif : This group is associated with improved metabolic stability and enzyme inhibition (e.g., lipoxygenase, laccase) in related compounds .
Q & A
Q. Table 1: Comparative Synthesis Routes
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to confirm acetamide (-NHCO-) and sulfonyl (-SO₂-) groups. Key shifts:
- X-ray crystallography : Resolve piperidine chair conformation and sulfonyl group orientation. Critical metrics:
Basic: What initial biological screening approaches assess its therapeutic potential?
Methodological Answer:
- Enzyme inhibition assays :
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced: How can multi-step synthesis be optimized for improved yield and purity?
Methodological Answer:
- Piperidine sulfonylation : Replace DMF with THF to reduce side reactions; monitor by TLC (Rf = 0.3 in EtOAc/hexane 3:7) .
- Acetamide coupling : Use HATU instead of DCC for higher efficiency (yield increases to 70–75%) .
- Crystallization optimization : Recrystallize from ethanol/water (7:3) to enhance purity (>99% by HPLC) .
Advanced: How should crystallographic data discrepancies in related acetamides be resolved?
Methodological Answer:
Discrepancies in dihedral angles (e.g., 42° vs. 67° in similar structures) arise from packing effects and intramolecular H-bonding. Mitigation strategies:
- Temperature-dependent XRD : Analyze at 100K to reduce thermal motion artifacts .
- DFT calculations : Compare experimental vs. computed torsion angles (B3LYP/6-31G* basis set) to validate conformers .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. π-stacking) influencing crystal packing .
Advanced: What methodologies establish structure-activity relationships (SAR) for pharmacophore modification?
Methodological Answer:
- Analog synthesis : Vary substituents on the phenyl ring (e.g., -OCH₃ → -CF₃) and piperidine (e.g., sulfonyl → carbonyl) .
- 3D-QSAR modeling : Use CoMFA/CoMSIA on a dataset of 30 analogs to map electrostatic/hydrophobic fields .
- Key findings :
Advanced: What strategies address stability issues during biological assays?
Methodological Answer:
- pH stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–9). Use HPLC to track degradation products (e.g., hydrolysis of acetamide to carboxylic acid) .
- Light sensitivity : Store solutions in amber vials; UV stability assessed via ICH Q1B guidelines .
- Formulation : Use cyclodextrin-based complexes to enhance aqueous solubility (up to 5 mg/mL) .
Q. Table 2: Stability Under Stress Conditions
| Condition | Degradation Pathway | Half-Life (Days) |
|---|---|---|
| pH 2.0, 37°C | Acetamide hydrolysis | 3.2 |
| pH 7.4, 37°C | Sulfonyl group oxidation | 12.5 |
| UV light (320 nm) | Photoisomerization | 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
